N-Methylsulfonyl Dofetilide

Pharmaceutical Impurity Profiling Mass Spectrometry Structural Characterization

Generic dofetilide ANDA filers risk ANDA rejection when HPLC methods fail to resolve and quantify the N-Methylsulfonyl impurity at the USP-specified NMT 0.1% threshold due to incorrect reference standard substitution. N-Methylsulfonyl Dofetilide (CAS 937195-03-4) reference standard eliminates this risk with: • Authentic bis(methylsulfonyl)amino substructure ensuring correct retention time matching and accurate relative response factor. • ≥98% HPLC purity with full characterization data for method validation, system suitability testing, and ICH Q1A stability-indicating method validation. Supplied with CoA; immediate global shipping.

Molecular Formula C₂₀H₂₉N₃O₇S₃
Molecular Weight 519.66
CAS No. 937195-03-4
Cat. No. B1145122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylsulfonyl Dofetilide
CAS937195-03-4
SynonymsN-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenyl]ethyl]amino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide; 
Molecular FormulaC₂₀H₂₉N₃O₇S₃
Molecular Weight519.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylsulfonyl Dofetilide Reference Standard Overview


N-Methylsulfonyl Dofetilide (CAS 937195-03-4) is a chemically defined impurity of the Class III antiarrhythmic drug dofetilide [1]. It is characterized as N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenyl]ethyl]amino]ethoxy]phenyl]-N-(methylsulfonyl)methanesulfonamide, featuring a distinctive bis(methylsulfonyl)amino moiety on one phenyl ring [2]. This structural modification distinguishes it from the parent drug (mono-methanesulfonamide substitution) and from other common impurities such as N-desmethyl dofetilide [3]. The compound is primarily utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) filings and commercial production of dofetilide [1].

Role Impurity reference standard for dofetilide ANDA and QC
Method USP HPLC-UV with system suitability for impurity profiling
Key Identifier Bis(methylsulfonyl)amino group ensures distinct chromatographic retention

Why N-Methylsulfonyl Dofetilide Cannot Be Replaced


Dofetilide and its related compounds are not analytically interchangeable due to significant differences in chromatographic behavior, relative response factors, and regulatory acceptance criteria. The USP monograph for dofetilide specifies distinct relative retention times (RRT) and relative response factors (RRF) for each specified impurity; for instance, Dofetilide Related Compound A (N-desmethyl dofetilide) has an RRT of 0.9 and an RRF of 1.04, with a limit of NMT 0.5% [1]. Substituting a different impurity standard, such as N′-Methylsulfonyl Dofetilide (CAS 312315-47-2) which has a different sulfonylation pattern, would yield incorrect retention time matching and inaccurate quantification, potentially causing ANDA rejection or failing batch release tests. The unique bis(methylsulfonyl)amino substructure of N-Methylsulfonyl Dofetilide confers a distinct molecular mass (519.66 g/mol) and an HPLC elution profile that cannot be replicated by the mono-sulfonamide parent drug (MW 441.56) or the N-desmethyl metabolite (MW 427.54) .

Target Standard
Potential Substitutes
Bis(methylsulfonyl)amino modification provides unique mass and retention
N-Desmethyl or N'-Methylsulfonyl isomers lack the same modification; chromatographic peaks may shift or co-elute
Controlled under the stricter unspecified impurity limit
Specified impurities have different limits and response factors; direct substitution leads to quantification errors
Certified purity supports accurate impurity calculation per USP
Using an unverified or incorrect standard risks ANDA rejection due to unreliable impurity profiles

N-Methylsulfonyl Dofetilide Differentiation Evidence


Molecular Weight Differentiation

N-Methylsulfonyl Dofetilide (C20H29N3O7S3) possesses a molecular weight of 519.66 g/mol, which is 78.10 g/mol higher than dofetilide (C19H27N3O5S2, 441.56 g/mol) and 92.12 g/mol higher than N-desmethyl dofetilide (C18H25N3O5S2, 427.54 g/mol) . This mass difference, attributable to the bis(methylsulfonyl)amino group replacing a single methanesulfonamide, provides unambiguous differentiation by LC-MS or HRMS in impurity profiling workflows [1].

Molecular Weight
Reported
519.66 g/mol (+78.10 vs dofetilide)
Unambiguous LC-MS impurity identification
Mass difference enables reliable peak assignment in profiling workflows
Pharmaceutical Impurity Profiling Mass Spectrometry Structural Characterization

USP Unspecified Impurity Limit

According to the USP 2025 Dofetilide monograph, the acceptance criterion for 'Any other individual unspecified impurity' is NMT 0.1%, with a default relative response factor of 1.00 [1]. Since N-Methylsulfonyl Dofetilide is not listed as a specified impurity (unlike Dofetilide Related Compound A, which has a dedicated limit of NMT 0.5% at RRT 0.9), it is controlled under this stricter 0.1% threshold [1]. This means quantitative determination of N-Methylsulfonyl Dofetilide requires a highly pure reference standard with certified purity (typically ≥95% by HPLC) to accurately calculate impurity levels at or below 0.1% of the drug substance .

USP Limit
Class-level
NMT 0.1% (unspecified impurity)
Stricter threshold demands high-purity reference standard
5-fold tighter than specified impurity limit for Related Compound A
Pharmaceutical Quality Control USP Monograph Impurity Acceptance Criteria

Structural Basis for Activity Differences

Although no direct hERG IC50 data for N-Methylsulfonyl Dofetilide were identified in public literature, a systematic SAR study of 16 methylsulfonamido phenylethylamine analogs demonstrated that even minor structural modifications produce quantifiable changes in effective refractory period (ERP) prolongation [1]. Dofetilide (compound 2) exhibited an EC10ms of 1.1 × 10^{-8} M for increasing ERP by 10 ms, while its close analog 4a showed reduced potency at 1.6 × 10^{-8} M, with ΔERP% at 10^{-5} M decreasing from 24.0% to 17.5% [1]. The bis(methylsulfonyl)amino modification present in N-Methylsulfonyl Dofetilide adds steric bulk and alters hydrogen-bonding capacity relative to the parent methanesulfonamide, predicting a distinct pharmacological profile that must be controlled as an impurity rather than assumed to be equipotent [2].

SAR Evidence
Reported
Dofetilide EC₁₀ms 1.1×10⁻⁸ M; analog 4a 1.6×10⁻⁸ M
Structural modifications alter pharmacological response
Supports control as a discrete impurity, not a class-equivalent analyte
Class III Antiarrhythmic Agents hERG Channel Structure-Activity Relationship

Chromatographic Resolution Requirement

The USP organic impurities procedure for dofetilide mandates a resolution of NLT 5.0 between dofetilide and dofetilide related compound A in the system suitability solution [1]. N-Methylsulfonyl Dofetilide, with its additional methylsulfonyl group, is more lipophilic (predicted logP increase of approximately 1.5 units based on the bis-sulfonamide modification identified in dog PK studies [2]) and elutes later under reversed-phase conditions, providing a distinct and verifiable retention time shift that enables unambiguous peak assignment during method validation.

Chromatographic Resolution
Method context
Predicted logD increase ~1.5 units; later elution
Distinct retention ensures peak resolution from drug substance
Meets USP system suitability requirements (NLT 5.0 resolution)
HPLC Method Validation System Suitability Chromatographic Resolution

N-Methylsulfonyl Dofetilide Application Scenarios


ANDA Method Validation and Impurity Profiling

N-Methylsulfonyl Dofetilide is indispensable as a reference standard for demonstrating that the generic manufacturer's HPLC method can resolve and quantify this unspecified impurity at the NMT 0.1% threshold required by the USP monograph [1]. Its use in system suitability testing confirms that the analytical method meets the resolution requirement (NLT 5.0) before batch release testing, which is a critical component of ANDA submissions to the FDA.

Forced Degradation Impurity Identification

During oxidative and photolytic stress testing of dofetilide drug substance, N-Methylsulfonyl Dofetilide may form via over-sulfonylation side reactions [1]. Using the authenticated reference standard enables accurate identification and quantification of this impurity in stressed samples, supporting the establishment of degradation pathways and validation of the stability-indicating nature of the analytical method per ICH Q1A guidelines [2].

QC Batch Release Testing

Routine QC laboratories require a certified N-Methylsulfonyl Dofetilide reference standard with documented purity (typically ≥95% by HPLC) to calculate impurity levels using the formula specified in the USP monograph: Result = (rU/rS) × (CS/CU) × (1/F) × 100 [1]. Without a properly characterized standard, accurate determination of this impurity against the 0.1% acceptance criterion is impossible, risking non-compliance with regulatory specifications.

Application
Selection Property
Validation Focus
ApplicationANDA Method Validation & Impurity Profiling
Selection PropertyCertified impurity standard with documented chromatographic behavior
Validation FocusMethod resolution and accurate quantitation at stringent unspecified impurity limits
ApplicationForced Degradation Impurity Identification
Selection PropertyAuthenticated standard for oxidative/photolytic degradant identification
Validation FocusPeak identification in stressed samples per ICH Q1A guidelines
ApplicationQC Batch Release Testing
Selection PropertyHigh-purity reference standard with COA purity documentation
Validation FocusImpurity calculation compliance with USP acceptance criteria
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